4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid
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Overview
Description
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid is a boronic acid derivative with a unique structure that combines a benzoxazine ring with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzoxazine intermediate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow processes and the use of more robust catalysts and reagents to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically used for cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the benzoxazine ring.
Substitution: Various substituted benzoxazine derivatives depending on the coupling partner used.
Scientific Research Applications
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid depends on its application:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with specific receptors, altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid: Contains a sulfonic acid group, offering different reactivity and applications.
Uniqueness
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity, particularly in cross-coupling reactions and enzyme inhibition. This makes it a valuable compound in both synthetic chemistry and biological applications.
Properties
IUPAC Name |
(4-methyl-3-oxo-1,4-benzoxazin-7-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-11-7-3-2-6(10(13)14)4-8(7)15-5-9(11)12/h2-4,13-14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCLTLCTCQLERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=O)CO2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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